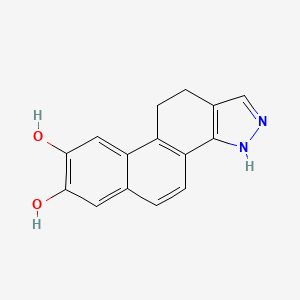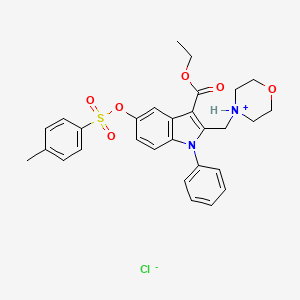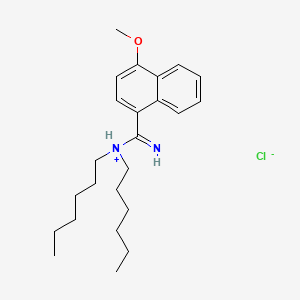
N,N-Dihexyl-4-methoxy-1-naphthamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dihexyl-4-methoxy-1-naphthamidine hydrochloride: is a synthetic organic compound with the molecular formula C24H36N2O·HCl It is known for its unique chemical structure, which includes a naphthalene ring substituted with a methoxy group and an amidine group bonded to two hexyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dihexyl-4-methoxy-1-naphthamidine hydrochloride typically involves the following steps:
Formation of the Naphthamidine Core: The starting material, 4-methoxy-1-naphthaldehyde, undergoes a condensation reaction with hexylamine to form the corresponding imine.
Reduction to Amine: The imine is then reduced to the amine using a reducing agent such as sodium borohydride.
Formation of the Amidine: The amine is reacted with an appropriate amidine precursor, such as hexyl isocyanate, to form the amidine group.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dihexyl-4-methoxy-1-naphthamidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amidine group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions
Properties
CAS No. |
63766-28-9 |
|---|---|
Molecular Formula |
C24H37ClN2O |
Molecular Weight |
405.0 g/mol |
IUPAC Name |
dihexyl-(4-methoxynaphthalene-1-carboximidoyl)azanium;chloride |
InChI |
InChI=1S/C24H36N2O.ClH/c1-4-6-8-12-18-26(19-13-9-7-5-2)24(25)22-16-17-23(27-3)21-15-11-10-14-20(21)22;/h10-11,14-17,25H,4-9,12-13,18-19H2,1-3H3;1H |
InChI Key |
LKOPEDDPNQRVRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[NH+](CCCCCC)C(=N)C1=CC=C(C2=CC=CC=C21)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate](/img/structure/B12815285.png)
![Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B12815295.png)
![5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815298.png)
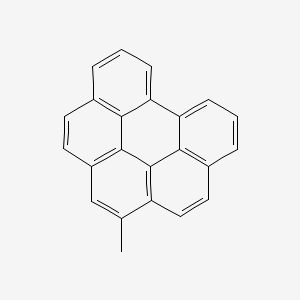
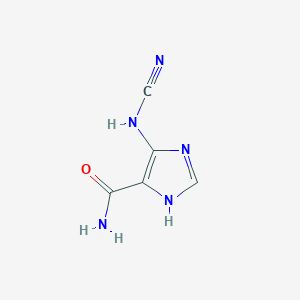
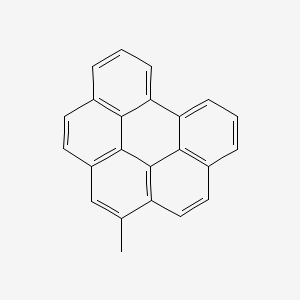
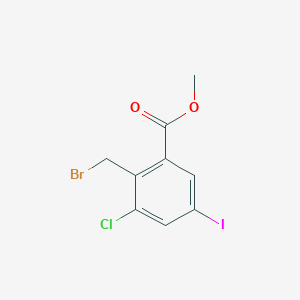
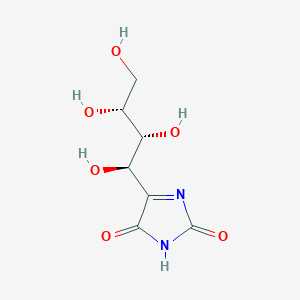
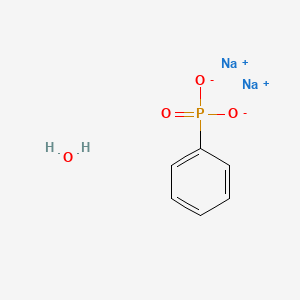
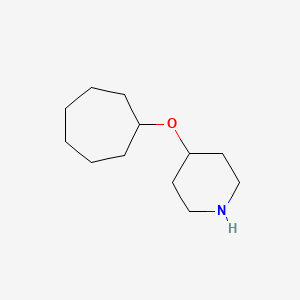
![(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B12815351.png)
![N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B12815355.png)
